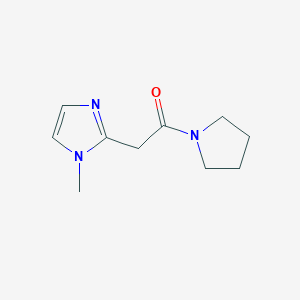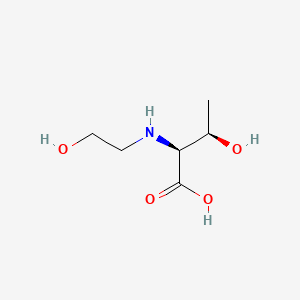
l-Threonine, n-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonine, N-(2-hydroxyethyl)-(9ci) is a derivative of the amino acid L-Threonine This compound is characterized by the addition of a hydroxyethyl group to the nitrogen atom of L-Threonine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, N-(2-hydroxyethyl)-(9ci) typically involves the reaction of L-Threonine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the hydroxyethyl group to the nitrogen atom of L-Threonine.
Industrial Production Methods
In industrial settings, the production of L-Threonine, N-(2-hydroxyethyl)-(9ci) is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
L-Threonine, N-(2-hydroxyethyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while alkylation reactions may involve alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
L-Threonine, N-(2-hydroxyethyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of biodegradable polymers, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of L-Threonine, N-(2-hydroxyethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical processes, such as enzyme activity, signal transduction, and gene expression.
類似化合物との比較
L-Threonine, N-(2-hydroxyethyl)-(9ci) can be compared with other similar compounds, such as:
L-Threonine: The parent compound, which lacks the hydroxyethyl group.
N-Methyl-L-Threonine: A derivative with a methyl group instead of a hydroxyethyl group.
N-Ethyl-L-Threonine: A derivative with an ethyl group instead of a hydroxyethyl group.
The uniqueness of L-Threonine, N-(2-hydroxyethyl)-(9ci) lies in its enhanced solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C6H13NO4 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
(2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-4(9)5(6(10)11)7-2-3-8/h4-5,7-9H,2-3H2,1H3,(H,10,11)/t4-,5+/m1/s1 |
InChIキー |
PMJJVHJYZQKCEQ-UHNVWZDZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NCCO)O |
正規SMILES |
CC(C(C(=O)O)NCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


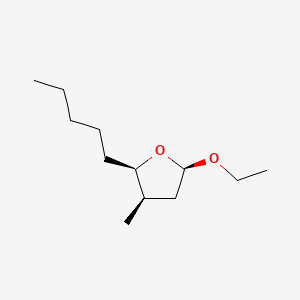
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
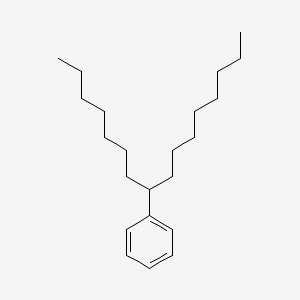



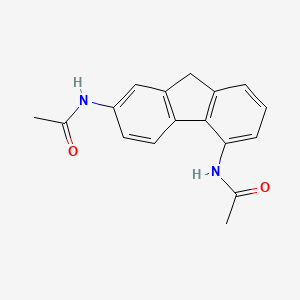
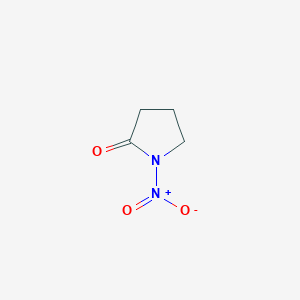
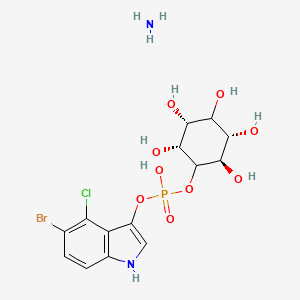
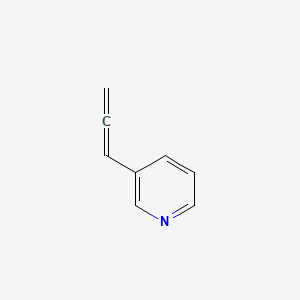
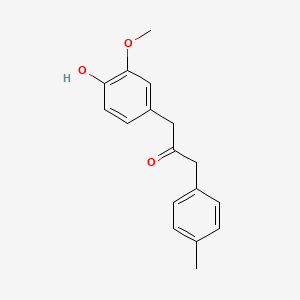
![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
